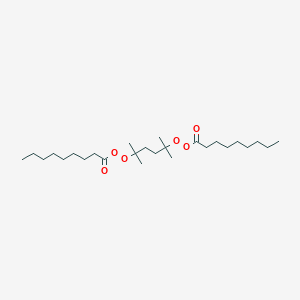
1,1,4,4-Tetramethyltetramethylene peroxynonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetramethyltetramethylene peroxynonanoate, commonly known as TMTPN, is a peroxide compound that has been widely used in scientific research. This compound is a powerful oxidizing agent and is commonly used as a radical initiator in various chemical reactions. TMTPN is also known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
TMTPN acts as a radical initiator by breaking down into two free radicals upon heating or exposure to light. These free radicals then initiate the polymerization or crosslinking of monomers, leading to the formation of new polymers or polymer networks. In cancer cells, TMTPN induces apoptosis by generating reactive oxygen species (ROS) that cause oxidative damage to the cell's DNA and proteins.
Effets Biochimiques Et Physiologiques
TMTPN has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the generation of ROS. However, it also has toxic effects on normal cells, making it important to use it in controlled conditions. TMTPN has also been shown to have an immunomodulatory effect, regulating the immune response in certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TMTPN in lab experiments is its high efficiency as a radical initiator. It is also relatively easy to handle and store. However, its toxic effects on normal cells and the need for controlled conditions limit its use in certain applications.
Orientations Futures
Future research on TMTPN could focus on its potential as a cancer treatment. Studies could investigate the optimal conditions for inducing apoptosis in cancer cells while minimizing toxicity to normal cells. Additionally, research could explore the immunomodulatory effects of TMTPN and its potential in treating autoimmune diseases. Finally, studies could investigate the use of TMTPN as a crosslinking agent in the production of novel polymer networks with unique properties.
Méthodes De Synthèse
TMTPN can be synthesized through the reaction between tetramethylene glycol and hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesis of TMTPN is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
TMTPN has been extensively used in scientific research as a radical initiator for the polymerization of various monomers. It is also used as a crosslinking agent in the production of polymer networks. TMTPN is known for its high efficiency in initiating free radical reactions, making it a popular choice for researchers.
Propriétés
Numéro CAS |
13052-07-8 |
|---|---|
Nom du produit |
1,1,4,4-Tetramethyltetramethylene peroxynonanoate |
Formule moléculaire |
C26H50O6 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(2,5-dimethyl-5-nonanoylperoxyhexan-2-yl) nonaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-7-9-11-13-15-17-19-23(27)29-31-25(3,4)21-22-26(5,6)32-30-24(28)20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
Clé InChI |
QJRGOYGWWVYKGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCCCC |
Autres numéros CAS |
13052-07-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



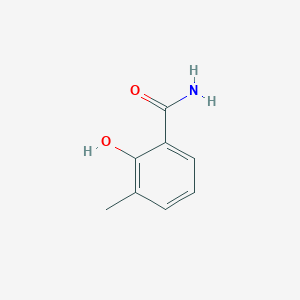
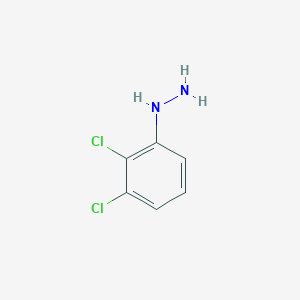
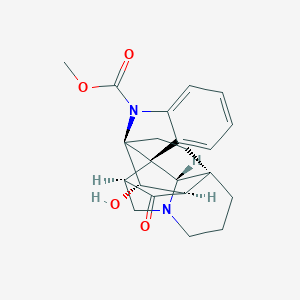
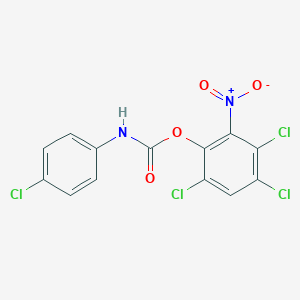
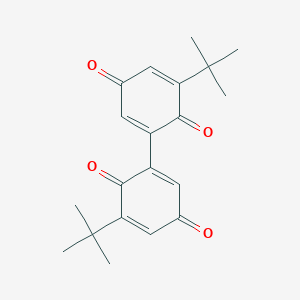
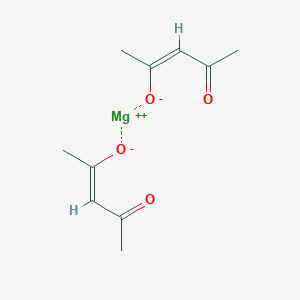
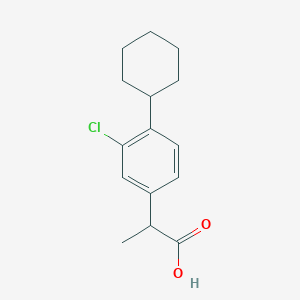
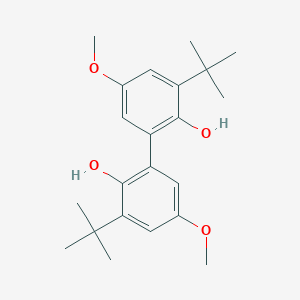
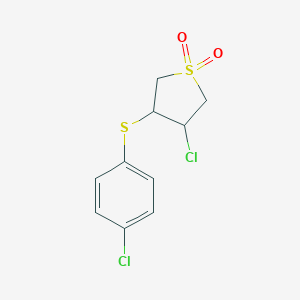
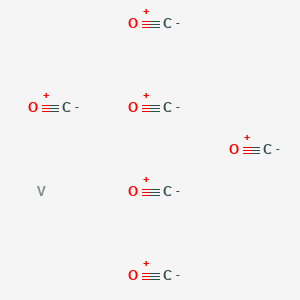
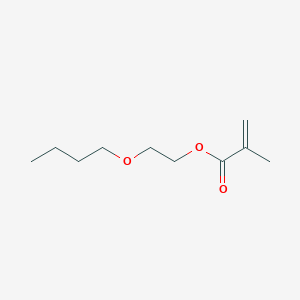
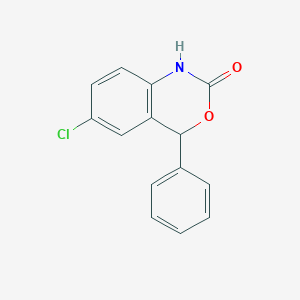
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)